BenchChemオンラインストアへようこそ!

Donepezil Hydrochloride

Acetylcholinesterase inhibition Human neocortex Cholinesterase inhibitor potency

Choose Donepezil Hydrochloride for your research based on its unique pharmacological profile: immediate, reversible AChE inhibition (IC50 6.7–14 nM) without preincubation, high AChE/BuChE selectivity (>1000-fold), and superior brain penetration (brain/plasma ratio 6.1–8.4). Its well-characterized polymorphic landscape and USP monograph support rigorous quality control. Ideal for in vitro/in vivo studies where BuChE inhibition would confound results or where rapid target engagement is critical.

Molecular Formula C24H30ClNO3
Molecular Weight 416.0 g/mol
CAS No. 120011-70-3
Cat. No. B000323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil Hydrochloride
CAS120011-70-3
Synonyms1-benzyl-4-((5,6-dimethoxy-1-indanon)-2-yl)methylpiperidine hydrochloride
Aricept
donepezil
donepezil hydrochloride
donepezilium oxalate trihydrate
E 2020
E-2020
E2020
Eranz
Molecular FormulaC24H30ClNO3
Molecular Weight416.0 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
InChIInChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H
InChIKeyXWAIAVWHZJNZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Donepezil Hydrochloride (CAS 120011-70-3) Procurement Guide: Class, Characteristics, and Position


Donepezil hydrochloride is a reversible, noncompetitive inhibitor of acetylcholinesterase (AChE) belonging to the benzylpiperidine class [1]. It is a white crystalline powder with a molecular weight of 415.96 and empirical formula C24H29NO3·HCl [2]. The compound is freely soluble in chloroform, soluble in water and glacial acetic acid, slightly soluble in ethanol and acetonitrile, and practically insoluble in ethyl acetate and n-hexane [2]. Multiple crystalline polymorphic forms exist, with Form VI and the monohydrate form being officially recognized [3]. As an established pharmaceutical reference standard, it is traceable to USP 1224981 for analytical method validation .

Why Donepezil Hydrochloride Cannot Be Interchanged with Tacrine, Physostigmine, or Rivastigmine in Research


In-class cholinesterase inhibitors exhibit fundamentally distinct selectivity profiles, enzyme kinetics, and blood-brain barrier penetration characteristics that preclude simple substitution [1]. Donepezil demonstrates high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), whereas tacrine and ipidacrine show no selectivity, rivastigmine targets both enzymes, and physostigmine requires preincubation to achieve maximal inhibition [1]. The carbamate derivatives physostigmine and rivastigmine display time-dependent inhibition kinetics, with rivastigmine requiring 48 hours to reach peak AChE inhibition, while donepezil achieves immediate reversible inhibition [2]. Additionally, oral administration studies reveal that donepezil achieves brain/plasma concentration ratios of 6.1–8.4, contrasting sharply with the tissue distribution patterns of tacrine (14.5–54.6) and TAK-147 (7.0–20.6) [3]. These quantifiable pharmacological differences mandate compound-specific selection rather than class-level substitution in experimental design.

Donepezil Hydrochloride Quantitative Differentiation Evidence: AChE Inhibition, Selectivity, Brain Penetration, and Molecular Form Specificity


Donepezil Hydrochloride vs. Tacrine, Galantamine, Rivastigmine, and Physostigmine: Human Neocortex AChE Inhibition IC50 Comparison

In human neocortex homogenates, donepezil hydrochloride demonstrates an AChE inhibition IC50 of 14 nM, which is approximately 1.6-fold more potent than physostigmine (22 nM), 6.8-fold more potent than tacrine (95 nM), 41-fold more potent than galantamine (575 nM), and 651-fold more potent than rivastigmine (9120 nM) [1]. This potency ranking is consistent with functional data from rat neocortex slices where donepezil inhibits electrically evoked acetylcholine release with an IC50 of 30 nM, compared to physostigmine (39 nM), tacrine (302 nM), galantamine (646 nM), and rivastigmine (>10,000 nM) [1].

Acetylcholinesterase inhibition Human neocortex Cholinesterase inhibitor potency

Donepezil Hydrochloride vs. Physostigmine, Rivastigmine, Tacrine, and TAK-147: Optimized In Vitro AChE Inhibition IC50 and AChE/BuChE Selectivity

Under optimal assay conditions for each inhibitor, donepezil exhibits an AChE IC50 of 6.7 nM [1]. Critically, donepezil belongs to the benzylpiperidine class which demonstrates high selectivity for AChE over butyrylcholinesterase (BuChE), whereas the 4-aminopyridine derivatives tacrine and ipidacrine (IC50 77 nM and 270 nM, respectively) show no selectivity between the two cholinesterase enzymes [1]. The carbamate derivatives physostigmine (IC50 0.67 nM) and rivastigmine (IC50 4.3 nM) show only moderate AChE/BuChE selectivity and require preincubation periods of 30–60 minutes and up to 48 hours, respectively, to achieve maximum inhibition [1]. Donepezil requires no preincubation and achieves immediate, reversible inhibition.

Acetylcholinesterase Butyrylcholinesterase Enzyme selectivity In vitro pharmacology

Donepezil Hydrochloride vs. Tacrine, Rivastigmine, and TAK-147: In Vivo Brain Penetration and Cholinesterase Inhibition in Rats

Following oral administration in rats, donepezil inhibits brain cholinesterase with an ID50 of 6.3 μmol/kg, which is approximately 6.4-fold lower (more potent) than tacrine (40.5 μmol/kg), comparable to rivastigmine (7.2 μmol/kg), and 4.3-fold lower than TAK-147 (26.8 μmol/kg) [1]. More importantly, donepezil achieves a brain/plasma concentration ratio of 6.1–8.4 and a brain 50% inhibitory concentration of 0.42 nmol/g [1]. In contrast, tacrine exhibits a highly variable and substantially higher brain/plasma ratio of 14.5–54.6 with a brain inhibitory concentration of 3.5 nmol/g, while rivastigmine concentrations were below the quantification limit at all but the two highest doses tested [1]. The ratio of ID50 values (plasma/brain) for donepezil is 4.2, indicating preferential brain cholinesterase inhibition relative to plasma [1].

Brain penetration In vivo pharmacology Cholinesterase inhibition Pharmacokinetics

Donepezil Hydrochloride vs. Tacrine, Rivastigmine, and Physostigmine: Molecular Form-Specific AChE (G1/G4) Inhibition in Rat Brain Regions

In rat brain studies, donepezil demonstrates pronounced selectivity for the monomeric G1 form of acetylcholinesterase in striatum and hippocampus, but not in cortex [1]. In cortex, donepezil potently inhibits both G4 AChE (Ki = 4 × 10⁻⁹ M) and G1 AChE (Ki = 3.5 × 10⁻⁹ M), whereas tacrine shows preferential inhibition of G1 (Ki = 2.3 × 10⁻⁸ M) [1]. In hippocampus, donepezil and tacrine are most potent against G1 AChE, while huperzine A and physostigmine are most potent against G4 AChE [1]. Physostigmine shows no form-selectivity in any brain region, and rivastigmine preferentially inhibits the G1 form [2]. Tacrine, bis-tacrine, TAK-147, metrifonate, and galantamine inhibit both G1 and G4 AChE forms equally well [2].

AChE molecular forms G1 and G4 isoforms Region-specific inhibition Acetylcholinesterase

Donepezil Hydrochloride vs. Galantamine: Elimination Half-Life and Dosing Frequency Implications

Donepezil possesses an elimination half-life (t1/2) of 70 hours, which is approximately 9- to 12-fold longer than galantamine's half-life of 6–8 hours [1]. This pharmacokinetic distinction arises from differing metabolic pathways and tissue binding characteristics [1]. The extended half-life of donepezil supports once-daily dosing in clinical and preclinical studies, whereas galantamine typically requires twice-daily or extended-release formulation to maintain therapeutic concentrations [1]. In comparative effectiveness analyses, donepezil 5 mg and 10 mg daily doses were associated with SUCRA (Surface Under the Cumulative Ranking Curve) values of 73.3% and 65.6% for cognitive improvement, respectively, while galantamine 32 mg achieved 93.2% and galantamine 24 mg achieved 75.5% [2].

Pharmacokinetics Elimination half-life Drug dosing Cholinesterase inhibitor

Donepezil Hydrochloride Polymorphic Forms: Differential Stability, Solubility, and USP Monograph Specifications

Donepezil hydrochloride exists in multiple crystalline polymorphic forms with distinct physicochemical properties that impact procurement decisions. US patents 5,985,864 and 6,140,321 describe at least five different crystalline forms of donepezil hydrochloride, including hydrates [1]. The amorphous form is reported to be chemically unstable on storage, while crystalline polymorph Form VI exhibits excellent stability [2]. The USP Donepezil Hydrochloride monograph recognizes the monohydrate form and specifies a water content limit of NMT 7.0% for this form [3]. Solubility of polymorphic Form III has been characterized in various solvents, demonstrating quantifiable relationships among solubility, solvent viscosity, and dissolution entropy that vary by polymorph [4]. Four distinct forms have been characterized using X-ray powder diffraction, Fourier transform infrared, and solid-state NMR spectroscopy, with each form exhibiting unique spectral signatures [5].

Polymorphism Crystalline forms Stability Solubility Quality control

Donepezil Hydrochloride Priority Application Scenarios Based on Differentiated Evidence


In Vitro AChE Inhibition Assays Requiring High Potency and Immediate Reversible Action

Donepezil hydrochloride (IC50 = 6.7–14 nM in human and rat AChE assays) is the preferred positive control or test compound for in vitro acetylcholinesterase inhibition studies where immediate, reversible inhibition is required without the preincubation steps mandated by carbamate inhibitors like physostigmine (30–60 minutes) or rivastigmine (up to 48 hours) [1]. The compound's high AChE/BuChE selectivity also makes it suitable for experiments where BuChE inhibition would confound interpretation [1].

In Vivo Rodent Studies Requiring Brain-Selective Cholinesterase Inhibition

For in vivo behavioral or pharmacodynamic studies in rodents, donepezil hydrochloride demonstrates superior brain penetration with brain/plasma ratios of 6.1–8.4 and a brain IC50 of 0.42 nmol/g, which is 8.3-fold more potent than tacrine (3.5 nmol/g) [2]. This brain-selectivity profile enables lower systemic dosing to achieve target engagement, minimizing peripheral cholinergic adverse effects that could interfere with behavioral endpoints [2].

Region-Specific and Molecular Form-Specific AChE Modulation in Neurodegenerative Disease Models

In studies investigating differential AChE molecular form (G1/G4) distribution across brain regions, donepezil's unique pattern of form-selectivity—potently inhibiting both forms in cortex (Ki ~4 nM) while showing G1-selectivity in striatum and hippocampus—distinguishes it from tacrine (weaker G1 inhibition) and physostigmine (no form-selectivity) [3]. This makes donepezil the compound of choice for experimental designs requiring region-specific cholinergic modulation [3].

Pharmaceutical Formulation Development and Stability-Indicating Method Validation

For formulation development and analytical method validation, donepezil hydrochloride's well-characterized polymorphic landscape (at least five crystalline forms) and USP monograph specifications support rigorous quality control [4]. Validated stability-indicating HPLC methods using gradient elution with UV detection at 270 nm enable simultaneous determination of donepezil assay and four related impurities, with specificity demonstrated for degradation products generated under various stress conditions [5]. The USP organic impurities procedures (Procedures 1 and 2) accommodate different synthetic routes [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Donepezil Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.